

A Comparative Guide to 4-Oxobutyl Acetate and Ethyl 4-Oxopentanoate in Synthesis

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Compound of Interest

Compound Name: 4-oxobutyl acetate

Cat. No.: B1600431

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In the landscape of synthetic chemistry, the selection of appropriate building blocks and protecting groups is paramount to the successful construction of complex molecules. Among the myriad of bifunctional compounds, **4-oxobutyl acetate** and ethyl 4-oxopentanoate (also known as ethyl levulinate) emerge as versatile intermediates. This guide provides an objective comparison of these two reagents, supported by available data, to aid researchers in their synthetic planning.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. Both compounds share a similar structural motif, featuring a ketone and an ester functional group separated by a short alkyl chain. However, subtle differences in their structure lead to variations in their physical characteristics.

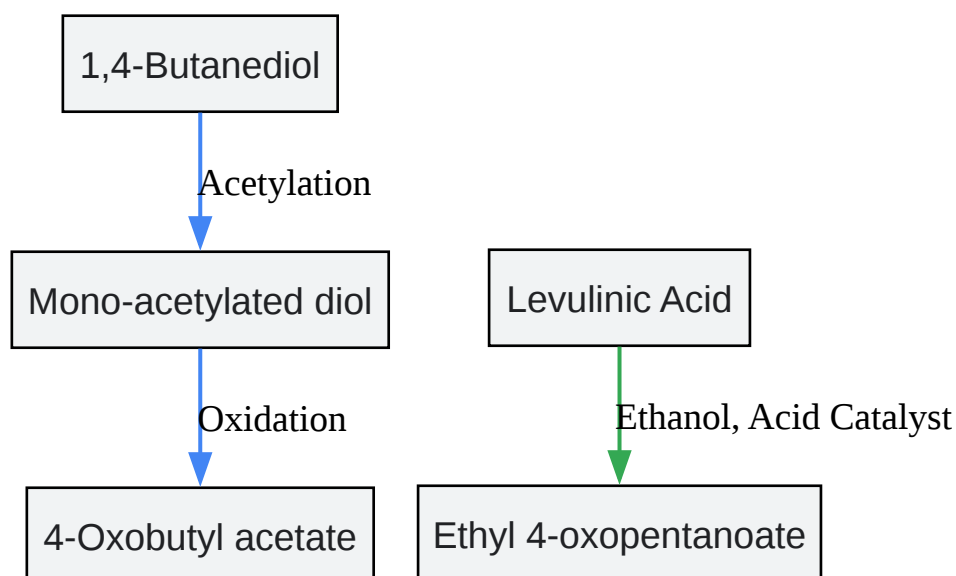
Property	4-Oxobutyl Acetate	Ethyl 4-Oxopentanoate
Molecular Formula	C ₆ H ₁₀ O ₃	C ₇ H ₁₂ O ₃
Molecular Weight	130.14 g/mol	144.17 g/mol
Boiling Point	59-60 °C @ 1 Torr	206 °C @ 760 mmHg
Density	1.061 g/cm ³	1.012 g/mL
CAS Number	6564-95-0	539-88-8

Synthesis of the Reagents

The accessibility and synthesis of these compounds are critical considerations for their practical application. Their preparations originate from different, readily available starting materials.

4-Oxobutyl Acetate Synthesis

The synthesis of **4-oxobutyl acetate** typically proceeds from the selective oxidation of 1,4-butanediol. This pathway involves the protection of one of the primary alcohols as an acetate ester, followed by the oxidation of the remaining alcohol to an aldehyde. While specific high-yield protocols are proprietary or less commonly reported in open literature, the general strategy is a staple in organic synthesis. A plausible synthetic workflow is outlined below.



Potential Use:
Stable intermediate, biofuel applications

Key Functionality:
Ethyl Ester

Starting Material:
Levulinic Acid (Bio-based potential)

Potential Use:
Precursor to γ -hydroxyaldehydes

Key Functionality:
Aldehyde

Starting Material:
1,4-Butanediol

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